Acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide
Description
Acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex hydrazide derivative characterized by:
- A naphthalenyloxy group at the acetic acid moiety.
- A 1,2-dihydroindol-3-ylidene core substituted with a 5-methyl group and a 4-morpholinylmethyl side chain.
This structure combines aromatic, heterocyclic, and hydrazide functionalities, which are common in pharmacologically active compounds. The compound is cataloged in chemical databases (e.g., EnvironmentalChemistry.com ) but lacks detailed experimental data in the provided evidence .
Properties
CAS No. |
81215-54-5 |
|---|---|
Molecular Formula |
C26H26N4O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2-hydroxy-5-methyl-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C26H26N4O4/c1-18-6-9-23-22(14-18)25(26(32)30(23)17-29-10-12-33-13-11-29)28-27-24(31)16-34-21-8-7-19-4-2-3-5-20(19)15-21/h2-9,14-15,32H,10-13,16-17H2,1H3 |
InChI Key |
XCLBGRMGKLQKRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=CC4=CC=CC=C4C=C3)O)CN5CCOCC5 |
Origin of Product |
United States |
Biological Activity
Basic Information
- IUPAC Name : Acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide
- Molecular Formula : C25H21N3O2
- Molecular Weight : 395.46 g/mol
- CAS Number : 81215-56-7
Structure
The compound features an acetic acid moiety linked to a hydrazide structure with a naphthalene and indole derivative. The presence of morpholine indicates potential interactions with biological systems.
Pharmacological Effects
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of naphthalene and indole possess antimicrobial properties. The hydrazide moiety may enhance these effects by interfering with bacterial cell wall synthesis or function.
- Anticancer Properties : Indole derivatives are known for their anticancer potential. The specific structure of this compound could lead to apoptosis in cancer cells through mechanisms such as inhibition of topoisomerases or modulation of signaling pathways involved in cell proliferation.
- Neuroprotective Effects : Compounds containing morpholine have been studied for neuroprotective properties. This may relate to the ability to modulate neurotransmitter systems or provide antioxidant effects.
Toxicity Profile
Toxicity assessments have shown that the compound can exhibit acute toxicity in laboratory settings:
- LD50 Value : Studies on rodent models indicate an LD50 greater than 1 g/kg when administered intraperitoneally, suggesting a relatively low acute toxicity profile compared to other compounds in its class .
Table of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on various naphthalene derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications like those found in this compound can enhance efficacy .
- Cancer Research : In vitro studies demonstrated that indole derivatives can inhibit the growth of several cancer cell lines, indicating potential for therapeutic use .
- Neuroprotection : Research on morpholine-containing compounds has highlighted their role in reducing neuroinflammation and oxidative damage in neuronal cultures, suggesting a protective role against neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide has been primarily studied for its potential as an anticancer agent. The following applications have been identified:
Anticancer Activity
Research indicates that compounds derived from Mannich bases exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that Mannich bases related to this compound showed IC50 values ranging from 0.2 to 10 μM against human tumor cell lines, indicating potent anticancer properties .
- Selectivity : Certain derivatives demonstrated selective toxicity towards specific cancer cells such as human colon cancer and breast cancer cell lines, enhancing their therapeutic potential .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad Spectrum Activity : Research has shown that Mannich bases can act against both bacterial and fungal strains, with some derivatives exhibiting higher potency compared to standard antibiotics .
Case Studies
Several studies have documented the efficacy of this compound and its analogs in various biological assays:
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the cytotoxic effects of several Mannich bases on human Molt 4/C8 T-lymphocyte cells. The results indicated that compounds similar to acetic acid, (2-naphthalenyloxy)-, (1,2-dihydro-5-methyl...) had enhanced cytotoxic effects compared to traditional chemotherapeutics like 5-fluorouracil .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of Mannich bases derived from similar structures. The study revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Comparative Analysis Table
| Property/Activity | Acetic Acid Derivative | Standard Chemotherapeutics | Notes |
|---|---|---|---|
| IC50 against Colon Cancer | <10 μM | >10 μM | Higher potency observed |
| Antimicrobial Activity | Yes | Limited | Effective against a broad spectrum |
| Selectivity | High | Moderate | Selective toxicity towards cancer cells |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Hydrazide Derivatives
(Naphthalen-1-yloxy)acetic acid hydrazide derivatives (): Shared Features: Naphthalenyloxy-acetic acid hydrazide backbone. For example, 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) shows IR peaks at 3262 cm⁻¹ (N–H) and 1671 cm⁻¹ (C=O), with anti-HIV activity reported in Table 2 of .
Biphenyl-4-yloxy acetic acid hydrazide derivatives (): Shared Features: Hydrazide linkage to aromatic groups. Differences: Substituted with biphenyl instead of naphthalene, leading to altered π-π stacking interactions.
Indole-Based Hydrazides
2-Oxoindoline derivatives (): Compound 18: Features a naphthalenylamino group and indol-3-ylidene hydrazide. Target Compound: Distinctive 5-methyl-4-morpholinylmethyl substitutions on the indole ring may enhance steric bulk and modulate receptor binding compared to simpler analogs like IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) .
Tabulated Comparison of Key Analogs
Preparation Methods
Hydrazide Formation
- Starting Material: 2-(2-naphthyloxy)acetic acid or its ethyl ester derivative
- Reagent: Hydrazine hydrate (N2H4·H2O)
- Solvent: Ethanol or methanol
- Conditions: Reflux for 4–24 hours depending on scale and substrate
- Reaction: Conversion of the ester or acid to the corresponding hydrazide by nucleophilic substitution of the ester group with hydrazine, yielding 2-(2-naphthyloxy)acetohydrazide as an intermediate.
$$
\text{2-(2-naphthyloxy)acetic acid ethyl ester} + \text{hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{2-(2-naphthyloxy)acetohydrazide} + \text{ethanol}
$$
- Yield: High, often >85–98% depending on reaction time and purity of reagents.
Condensation with Indole Derivative
- Reagents:
- 2-(2-naphthyloxy)acetohydrazide (from step 1)
- 1,2-dihydro-5-methyl-1-(4-morpholinylmethyl)-2-oxo-3H-indole-3-carbaldehyde or related aldehyde
- Solvent: Methanol/chloroform mixture (1:1) or ethanol with catalytic acetic acid
- Conditions: Reflux for 3–5 hours under acid catalysis to promote Schiff base (hydrazone) formation
- Reaction: Condensation between the hydrazide NH2 group and the aldehyde carbonyl to form the hydrazone linkage (C=N bond), yielding the target compound.
$$
\text{2-(2-naphthyloxy)acetohydrazide} + \text{indole aldehyde} \xrightarrow[\text{acid catalyst}]{\text{MeOH/CHCl}3, \text{reflux}} \text{target hydrazide compound} + H2O
$$
- Isolation: Product is isolated by filtration after cooling and purified by recrystallization (commonly from methanol or ethanol).
Detailed Reaction Conditions and Parameters
Analytical Techniques for Monitoring and Confirmation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress; typical solvent system hexane/ethyl acetate (3:7) with Rf ~0.5 for product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR confirm hydrazone bond (C=N) and aromatic protons (7.2–8.5 ppm for naphthyl).
- Infrared (IR) Spectroscopy: Characteristic peaks for C=O (1650–1680 cm−1) and N-H (3200–3300 cm−1) validate hydrazide and hydrazone functionalities.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak consistent with molecular weight 458.5 g/mol.
Research Findings and Optimization Notes
- Solvent Polarity: The use of mixed solvents such as methanol/chloroform enhances Schiff base formation by balancing solubility and reaction kinetics.
- Acid Catalysis: Small amounts of acetic acid significantly improve condensation efficiency and reduce reaction time.
- Temperature Control: Reflux conditions are essential for both hydrazide formation and condensation steps to achieve high yields and purity.
- Reaction Monitoring: TLC and LC-MS are critical for ensuring completion and minimizing side products.
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|---|---|
| Hydrazide Formation | 2-(2-naphthyloxy)acetic acid ethyl ester | Hydrazine hydrate | Ethanol | Reflux 18–24 h | 85–98 | High yield; monitored by TLC and LC-MS |
| Condensation to Final Product | 2-(2-naphthyloxy)acetohydrazide + indole aldehyde | Acetic acid (catalyst) | Methanol/Chloroform | Reflux 3–5 h | >85 | Acid catalysis critical; recrystallization for purity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step protocols, including hydrazide formation via hydrazine hydrate reactions (e.g., converting esters to hydrazides under reflux with methanol or ethanol as solvents). For example, ethyl 2-(1H-indol-3-yl)acetate can be reacted with hydrazine hydrate in methanol to form acetohydrazide intermediates . Optimization may involve adjusting reaction time (3–8 hours), solvent polarity, or catalyst use (e.g., sodium acetate in acetic acid for cyclization steps) . Recrystallization from DMF/acetic acid mixtures is critical for purification .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the compound’s structure and purity?
- Methodological Answer :
- 1H-NMR : Analyze indole NH peaks (~10–12 ppm), morpholine methyl/methylene groups (δ 2.5–3.5 ppm), and naphthalenyloxy aromatic protons (δ 7.0–8.5 ppm).
- IR : Confirm hydrazide C=O stretches (~1650–1680 cm⁻¹) and indole N-H bends (~3200–3400 cm⁻¹).
- MS : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns matching the complex structure.
Cross-referencing with elemental analysis (C, H, N percentages) ensures purity .
Advanced Research Questions
Q. What computational or QSAR models are suitable for predicting this compound’s pharmacological activity, and how can molecular docking be validated experimentally?
- Methodological Answer :
- QSAR : Use descriptors like logP, polar surface area, and electron-density maps to correlate structural features (e.g., morpholinylmethyl substitution) with activity. Studies on similar azole and indole derivatives demonstrate the importance of lipophilicity in bioavailability .
- Docking Validation : Perform molecular dynamics simulations (e.g., using COMSOL Multiphysics or AutoDock) to assess binding affinity to target proteins. Validate via in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Q. How can researchers address contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., consistent cell lines, pH, and temperature).
- Meta-Analysis : Use statistical tools (ANOVA, regression) to identify confounding variables (e.g., solvent effects in solubility studies).
- Theoretical Frameworks : Apply mechanistic models to explain divergent results, such as varying receptor conformations or metabolic stability in different biological systems .
Q. What strategies are effective for resolving regioselectivity challenges during functionalization of the indole or naphthalenyloxy moieties?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl or Boc) to steer electrophilic substitution on the indole ring.
- Catalysis : Use Pd-catalyzed C-H activation for selective coupling at the naphthalenyloxy group. Evidence from thiazolidinone syntheses shows sodium acetate can enhance regioselectivity in acidic media .
Q. How can AI-driven tools enhance experimental design for derivatives of this compound, particularly in optimizing reaction pathways?
- Methodological Answer :
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways and side products.
- Virtual Screening : Use AI platforms to simulate substituent effects on stability and reactivity, reducing trial-and-error synthesis. COMSOL Multiphysics integration allows real-time adjustment of parameters like temperature and pressure .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
